(R)-2-amino-2-(4-hydroxyphenyl)acetamide
(R)-2-amino-2-(4-hydroxyphenyl)acetamide
Pharmaceutical secondary standards for application in quality control provide pharma laboratories and manufacturers with a convenient and cost-effective alternative to the preparation of in-house working standards
Brand Name:
Vulcanchem
CAS No.:
54397-23-8
VCID:
VC21086454
InChI:
InChI=1S/C8H10N2O2/c9-7(8(10)12)5-1-3-6(11)4-2-5/h1-4,7,11H,9H2,(H2,10,12)/t7-/m1/s1
SMILES:
C1=CC(=CC=C1C(C(=O)N)N)O
Molecular Formula:
C8H10N2O2
Molecular Weight:
166.18 g/mol
(R)-2-amino-2-(4-hydroxyphenyl)acetamide
CAS No.: 54397-23-8
Cat. No.: VC21086454
Molecular Formula: C8H10N2O2
Molecular Weight: 166.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Pharmaceutical secondary standards for application in quality control provide pharma laboratories and manufacturers with a convenient and cost-effective alternative to the preparation of in-house working standards |
|---|---|
| CAS No. | 54397-23-8 |
| Molecular Formula | C8H10N2O2 |
| Molecular Weight | 166.18 g/mol |
| IUPAC Name | (2R)-2-amino-2-(4-hydroxyphenyl)acetamide |
| Standard InChI | InChI=1S/C8H10N2O2/c9-7(8(10)12)5-1-3-6(11)4-2-5/h1-4,7,11H,9H2,(H2,10,12)/t7-/m1/s1 |
| Standard InChI Key | WQFROZWIRZWMFE-SSDOTTSWSA-N |
| Isomeric SMILES | C1=CC(=CC=C1[C@H](C(=O)N)N)O |
| SMILES | C1=CC(=CC=C1C(C(=O)N)N)O |
| Canonical SMILES | C1=CC(=CC=C1C(C(=O)N)N)O |
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